molecular formula C25H30ClNO3 B14435184 2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate CAS No. 78182-47-5

2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate

Cat. No.: B14435184
CAS No.: 78182-47-5
M. Wt: 428.0 g/mol
InChI Key: ZJSJTVFMRJCKSD-UHFFFAOYSA-N
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Description

2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a chloro group, a pentyl chain, a cyano group, and a hexyloxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoate core, followed by the introduction of the chloro, pentyl, cyano, and hexyloxy groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism by which 2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate exerts its effects depends on its interaction with molecular targets. The chloro and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The hexyloxy group may affect the compound’s solubility and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzoates with varying functional groups, such as:

  • 2-Chloro-4-pentylphenyl 3-cyano-4-(methoxy)benzoate
  • 2-Chloro-4-pentylphenyl 3-cyano-4-(ethoxy)benzoate
  • 2-Chloro-4-pentylphenyl 3-cyano-4-(butoxy)benzoate

Uniqueness

What sets 2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate apart is the specific combination of functional groups, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the hexyloxy group, in particular, may impart unique solubility and stability characteristics compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

78182-47-5

Molecular Formula

C25H30ClNO3

Molecular Weight

428.0 g/mol

IUPAC Name

(2-chloro-4-pentylphenyl) 3-cyano-4-hexoxybenzoate

InChI

InChI=1S/C25H30ClNO3/c1-3-5-7-9-15-29-23-14-12-20(17-21(23)18-27)25(28)30-24-13-11-19(16-22(24)26)10-8-6-4-2/h11-14,16-17H,3-10,15H2,1-2H3

InChI Key

ZJSJTVFMRJCKSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCCCC)Cl)C#N

Origin of Product

United States

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